3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3S/c18-15-4-2-1-3-14(15)5-6-16(21)19-13-17(22-10-9-20)7-11-23-12-8-17/h1-4,20H,5-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKDWSMOQLJCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)CCC2=CC=CC=C2Br)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide typically involves multiple steps, including the formation of the bromophenyl intermediate, the construction of the tetrahydrothiopyran ring, and the final coupling to form the propanamide structure.
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Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2-bromophenyl intermediate.
Step 2: Formation of the tetrahydrothiopyran ring.
Step 3: Coupling to form the final compound.
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Industrial Production Methods
- Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Oxidation under acidic or basic conditions.
Products: Oxidized derivatives of the hydroxyethoxy group or the thiopyran ring.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reduction under anhydrous conditions.
Products: Reduced derivatives of the bromophenyl group or the amide bond.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Substitution reactions under basic or neutral conditions.
Products: Substituted derivatives at the bromophenyl group.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit promising antimicrobial and anticancer activities. For instance, derivatives of bromophenyl compounds have been studied for their effectiveness against various bacterial strains and cancer cell lines. The incorporation of the tetrahydrothiopyran moiety enhances the biological activity of such compounds by improving their binding affinity to target receptors involved in disease processes .
Enzyme Inhibition
Compounds similar to 3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide have been investigated for their ability to inhibit enzymes related to metabolic disorders. For example, sulfonamide derivatives have shown significant inhibitory effects on α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and Alzheimer's disease, respectively .
Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic routes involving the reaction of 2-bromophenyl derivatives with tetrahydrothiopyran intermediates. A typical synthesis involves:
- Reacting 2-bromophenyl derivatives with tetrahydrothiopyran under controlled conditions to form the desired amide linkage.
- Utilizing solvents like toluene or ethanol to facilitate the reactions while ensuring high yields through purification techniques such as column chromatography .
Case Study: Anticancer Activity
A study focused on the anticancer properties of bromophenyl compounds demonstrated that specific derivatives exhibited significant cytotoxicity against human breast adenocarcinoma cell lines (MCF7). The mechanism of action was attributed to the induction of apoptosis in cancer cells, suggesting that structural modifications can enhance efficacy against resistant cancer phenotypes .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain bromophenyl derivatives showed potent activity, highlighting the potential for developing new antimicrobial agents based on this chemical scaffold .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to cellular receptors to modulate signal transduction.
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Pathways Involved
- Signal transduction pathways: Modulation of pathways such as MAPK or PI3K/Akt.
- Metabolic pathways: Influence on pathways related to energy metabolism or biosynthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as bromophenyl groups, heterocycles, or amide functionalities. Key differences in substituents, heterocyclic systems, and physicochemical properties are analyzed below.
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide ()
- Structure : Contains a propanamide backbone linked to a thioether-bridged oxadiazole-thiazole system. The 4-ethoxyphenyl group replaces the thiopyran ring.
- Substituents: The ethoxy group (vs. hydroxyethoxy) reduces hydrophilicity. Molecular Weight: C₁₆H₁₇N₅O₂S₂ (MW: 399.47 g/mol) vs.
- Implications : The oxadiazole-thiazole system may improve metabolic stability but reduce solubility compared to the target’s hydroxyethoxy-thiopyran .
(Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide ()
- Structure : Features a propanamide chain attached to a pyridine-thiazole-dibenzo-thiadiazocine scaffold.
- Substituents: Fluorophenyl and dimethoxyphenyl groups provide distinct electronic profiles vs. the target’s bromophenyl.
2-(4-Bromophenyl)-N-[2-(Tetrahydro-2H-pyran-4-ylsulfanyl)ethyl]acetamide ()
- Structure : An acetamide with a 4-bromophenyl group and a tetrahydropyran-sulfanyl side chain.
- Key Differences :
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide ()
- Structure: Combines a thiazolidinone ring (5-membered, S-containing) with a pyridine-carboxamide and 4-bromophenyl group.
- Key Differences: Heterocycle: Thiazolidinone’s ketone group increases polarity vs. the thiopyran’s ether oxygen. Stereochemistry: Chiral center at C2 may influence target selectivity. Bromine Position: Para-substitution (vs. ortho) impacts binding pocket compatibility .
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide ()
- Structure : A simpler propanamide with bromine and methyl groups at C2 and a 4-nitrophenyl substituent.
- Key Differences :
Structural and Functional Comparison Table
Research Findings and Implications
- Thiopyran vs. Pyran/Oxadiazole : The sulfur atom in thiopyran increases lipophilicity compared to oxygen-based pyran , while oxadiazole-thiazole systems () offer more hydrogen-bonding sites.
- Ortho vs.
- Hydroxyethoxy Group : Enhances water solubility relative to ethoxy or nitro groups, which could improve pharmacokinetics .
Biological Activity
3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's structure, featuring a bromophenyl moiety and a tetrahydrothiopyran derivative, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H24BrNO3S
- Molecular Weight : 402.3 g/mol
- CAS Number : 2177060-71-6
The compound's unique structure may contribute to its biological efficacy. The presence of the bromine atom in the phenyl ring could enhance lipophilicity and influence receptor binding.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiopyran rings have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15 | Apoptosis |
| Study B | HeLa | 10 | Cell Cycle Arrest |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammation pathways .
Antimicrobial Effects
The broad-spectrum antimicrobial activity of related compounds has been documented, indicating that this compound may also possess similar properties. Studies have shown that thiopyran derivatives can inhibit bacterial growth, making them candidates for further research in infectious diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Binding : The bromophenyl group may facilitate binding to various receptors involved in cell signaling pathways.
- Enzyme Inhibition : The thiopyran moiety may interact with enzymes such as kinases or phosphodiesterases, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can modulate ROS levels, impacting cellular stress responses and apoptosis.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Case Study on Anticancer Activity : A study investigated the effects of a thiopyran derivative on breast cancer cells, demonstrating significant reduction in cell viability and induction of apoptosis through caspase activation.
- Anti-inflammatory Study : In an animal model, a related compound reduced edema and inflammatory markers significantly compared to controls, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential alkylation and amidation steps. For example, coupling 3-(2-bromophenyl)propanoic acid with a tetrahydrothiopyran-derived amine precursor under carbodiimide-mediated conditions (e.g., EDCI/HOBt) in anhydrous DMF or dichloromethane . Yield optimization requires precise control of stoichiometry (1.2:1 molar ratio of acid to amine), temperature (0–5°C for activation, room temperature for coupling), and solvent polarity. Post-synthesis purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is critical for isolating high-purity product (>95%) .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : and NMR (DMSO- or CDCl) should confirm the presence of key groups:
- Aromatic protons (δ 7.2–7.8 ppm for bromophenyl).
- Thiopyran methylene (δ 2.5–3.5 ppm).
- Hydroxyethoxy group (δ 3.6–4.2 ppm).
- IR : Stretching vibrations for amide C=O (~1650 cm) and ether C-O (~1100 cm).
- HRMS : Exact mass confirmation (e.g., [M+H] calculated for CHBrNOS: 434.07) .
- HPLC : Retention time consistency and absence of secondary peaks indicate purity .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should assess:
- Hydrolytic degradation : Incubate in buffers (pH 1–9, 37°C) for 24–72 hours. Monitor via HPLC for hydrolysis of the amide bond (common at pH < 3 or > 8) .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests moderate thermal stability) .
- Light sensitivity : Store in amber vials under inert gas (N) to prevent bromophenyl photodegradation .
Advanced Research Questions
Q. How does the thiopyran moiety influence the compound’s pharmacokinetic properties and target binding affinity?
- Methodological Answer :
- LogP determination : Octanol-water partitioning (experimental or computational, e.g., SwissADME) predicts lipophilicity. The thiopyran’s sulfur atom increases logP (~2.8), enhancing membrane permeability but potentially reducing aqueous solubility .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The hydroxyethoxy group may form hydrogen bonds with active-site residues, while the bromophenyl engages in hydrophobic interactions .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the thiopyran ring .
Q. How can conflicting bioactivity data from different assays (e.g., in vitro vs. in vivo) be resolved for this compound?
- Methodological Answer :
- Assay validation : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific artifacts. Use orthogonal assays (e.g., Western blot for target inhibition alongside cell viability assays) .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure plasma/tissue concentrations in rodent models to correlate exposure with efficacy. Poor in vivo activity may stem from rapid clearance (e.g., glucuronidation of the hydroxyethoxy group) .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that explain discrepancies .
Q. What strategies can mitigate synthetic byproducts (e.g., diastereomers or regioisomers) during large-scale preparation?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak columns (e.g., IA or IB) to resolve diastereomers arising from the tetrahydrothiopyran’s stereocenters .
- Regioselective protection : Temporarily protect the hydroxyethoxy group with tert-butyldimethylsilyl (TBS) ethers during amidation to prevent side reactions .
- DoE (Design of Experiments) : Apply factorial design to optimize parameters (e.g., solvent polarity, catalyst loading) and minimize byproduct formation .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities across studies?
- Methodological Answer :
- Standardize assays : Adopt uniform protocols (e.g., CellTiter-Glo for cytotoxicity, fixed ATP concentrations in kinase assays).
- Batch variability : Characterize compound purity and stereochemistry for each study (e.g., enantiomeric excess >98% via chiral HPLC) .
- Meta-analysis : Use tools like RevMan to statistically integrate data from multiple studies, adjusting for variables like cell passage number or animal strain .
Key Functional Group Reactivity
| Functional Group | Reactivity | Implications |
|---|---|---|
| Bromophenyl | Electrophilic aromatic substitution (e.g., Suzuki coupling) | Enables derivatization for SAR studies |
| Amide | Hydrolysis under extreme pH | Requires stability-optimized formulations |
| Hydroxyethoxy | Hydrogen bonding with targets | Critical for target engagement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
